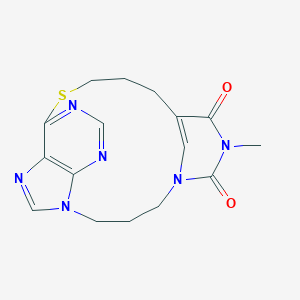
1,5-Pyrimidino-6,9-purinophane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Pyrimidino-6,9-purinophane is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a fused pyrimidine-purine derivative, which exhibits promising biological activities.
Wirkmechanismus
The mechanism of action of 1,5-Pyrimidino-6,9-purinophane is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes, including dihydrofolate reductase, thymidylate synthase, and RNA polymerase. Moreover, 1,5-Pyrimidino-6,9-purinophane has been found to induce apoptosis in cancer cells through the activation of caspases.
Biochemische Und Physiologische Effekte
1,5-Pyrimidino-6,9-purinophane exhibits various biochemical and physiological effects. Studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, 1,5-Pyrimidino-6,9-purinophane has been found to exhibit antiviral activity by inhibiting viral replication. Additionally, this compound has been shown to possess antibacterial activity by disrupting bacterial cell wall synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
1,5-Pyrimidino-6,9-purinophane exhibits several advantages for lab experiments. This compound is relatively easy to synthesize, and it exhibits potent biological activities at low concentrations. Moreover, 1,5-Pyrimidino-6,9-purinophane is stable under various conditions, which makes it suitable for long-term storage. However, this compound has some limitations for lab experiments. 1,5-Pyrimidino-6,9-purinophane exhibits poor solubility in water, which makes it difficult to prepare solutions for in vitro experiments. Additionally, this compound exhibits low bioavailability, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research on 1,5-Pyrimidino-6,9-purinophane. One of the potential directions is to investigate the structure-activity relationship of this compound to identify more potent analogs. Moreover, further studies are needed to elucidate the mechanism of action of 1,5-Pyrimidino-6,9-purinophane and to identify its molecular targets. Additionally, the potential therapeutic applications of this compound need to be explored further, particularly in the treatment of viral and bacterial infections. Finally, the development of novel drug delivery systems may enhance the bioavailability of 1,5-Pyrimidino-6,9-purinophane and improve its therapeutic efficacy.
Conclusion
In conclusion, 1,5-Pyrimidino-6,9-purinophane is a heterocyclic compound that exhibits promising biological activities. This compound has been found to possess anticancer, antiviral, and antibacterial activities. Moreover, 1,5-Pyrimidino-6,9-purinophane exhibits various biochemical and physiological effects, including the inhibition of enzyme activity and the induction of apoptosis. Although this compound has some limitations for lab experiments, it exhibits several advantages, such as ease of synthesis and stability under various conditions. Further research is needed to explore the potential therapeutic applications of 1,5-Pyrimidino-6,9-purinophane and to identify more potent analogs.
Synthesemethoden
The synthesis of 1,5-Pyrimidino-6,9-purinophane can be achieved through various methods. One of the most commonly used methods is the reaction of 2,4-diamino-6-chloropyrimidine with 6-chloro-9H-purine in the presence of a strong base. The reaction yields 1,5-Pyrimidino-6,9-purinophane as a white crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
1,5-Pyrimidino-6,9-purinophane has been extensively studied for its potential therapeutic applications. This compound exhibits a wide range of biological activities, including anticancer, antiviral, and antibacterial activities. Studies have shown that 1,5-Pyrimidino-6,9-purinophane inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, this compound has been found to exhibit potent antiviral activity against influenza A and B viruses. Additionally, 1,5-Pyrimidino-6,9-purinophane has been shown to possess antibacterial activity against Staphylococcus aureus and Escherichia coli.
Eigenschaften
CAS-Nummer |
103022-52-2 |
|---|---|
Produktname |
1,5-Pyrimidino-6,9-purinophane |
Molekularformel |
C16H18N6O2S |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
20-methyl-14-thia-1,5,7,10,12,20-hexazatetracyclo[16.3.1.05,9.08,13]docosa-6,8,10,12,18(22)-pentaene-19,21-dione |
InChI |
InChI=1S/C16H18N6O2S/c1-20-15(23)11-4-2-7-25-14-12-13(17-9-18-14)22(10-19-12)6-3-5-21(8-11)16(20)24/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
SJWPTBFNZAZFSH-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CN(C1=O)CCCN3C=NC4=C3N=CN=C4SCCC2 |
Kanonische SMILES |
CN1C(=O)C2=CN(C1=O)CCCN3C=NC4=C3N=CN=C4SCCC2 |
Andere CAS-Nummern |
103022-52-2 |
Synonyme |
1,5-pyrimidino-6,9-purinophane PMPP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



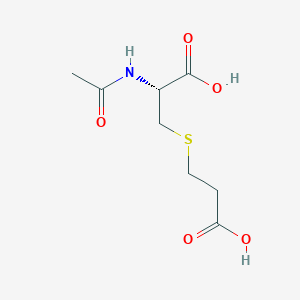
![4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide](/img/structure/B26257.png)

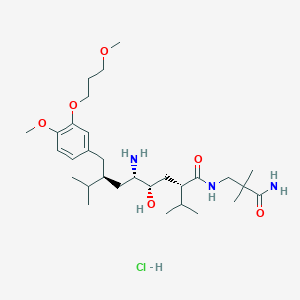


![7H-pyrrolo[3,2-f]quinoxaline](/img/structure/B26273.png)

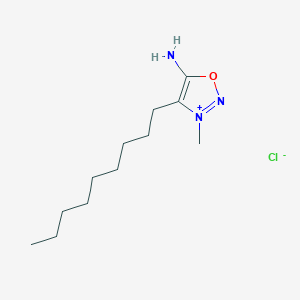
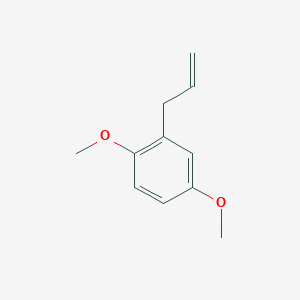
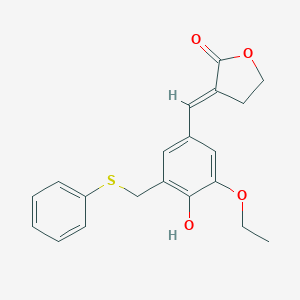
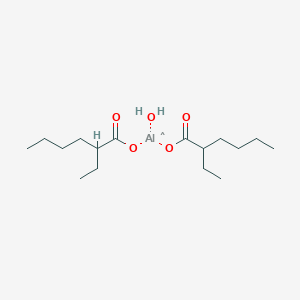
![N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B26285.png)
![(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B26286.png)